4-(1H-imidazol-2-yl)-1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The compound 7-chloro-5-cyclopropyl-9-methyl-10-(2-piperidin-1-yl-ethyl)-5,10-dihydro-4,5,6,10-tetraaza-dibenzo[a, d] cyclohepten-11-one, which shares structural similarities with the compound of interest, has been synthesized through a process involving condensation reactions. This synthesis provides insight into the methods that might be applicable for the target compound (Thimmegowda et al., 2009).
Molecular Structure Analysis
The molecular structure of the compound can be characterized using crystallography, as demonstrated in the study by Thimmegowda et al. (2009), where similar compounds were analyzed. This approach is essential for understanding the 3D conformation and potential binding sites (Thimmegowda et al., 2009).
Chemical Reactions and Properties
Research on related compounds, such as derivatives of piperidine, has shown a variety of chemical reactions, including cyclization and condensation. These reactions can significantly alter the chemical properties and biological activities of the resulting compounds (Goli-Garmroodi et al., 2015).
Physical Properties Analysis
The physical properties of such complex organic compounds are often determined through methods like spectroscopy (NMR, IR) and mass spectrometry. These techniques provide detailed information about the structure, purity, and physical state of the compound (Rajkumar et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, can be inferred from studies involving similar compounds. For example, studies on the synthesis and reaction of various piperidine derivatives offer valuable insights into the reactivity patterns and potential chemical behavior of the compound (Ahmed et al., 2017).
科学的研究の応用
Pharmacological Applications
This compound has been identified as a potent antagonist of the NR1A/2B subtype of the NMDA receptor, showing promise in the context of neurological disorders. Specifically, 4-Benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine, a related compound, potentiates the effects of L-DOPA in models of Parkinson's disease, suggesting potential applications in neurodegenerative disease treatment (J. Wright et al., 1999).
Synthetic Chemistry
The compound's relevance extends to synthetic chemistry, where it serves as a building block in the synthesis of various bioactive molecules. For instance, its incorporation into piperazine-2,6-dione derivatives and subsequent evaluation for anticancer activity highlights its utility in medicinal chemistry (Sandeep Kumar et al., 2013). Moreover, the synthesis and structural characterization of novel bioactive heterocycles, such as 7-Chloro-5-Cyclopropyl-9-Methyl-10-(2-Piperidin-1-yl-Ethyl)-5,10-Dihydro-4,5,6,10-Tetraaza-Dibenzo[a, d] Cyclohepten-11-One, demonstrate the compound's versatility in generating therapeutically relevant entities (N. R. Thimmegowda et al., 2009).
Biological Evaluation
This compound and its derivatives have been evaluated for various biological activities, including antimicrobial and antifungal properties. The synthesis and biological evaluation of piperidine-based derivatives, for instance, have contributed to the development of new antimicrobial agents, underscoring the compound's potential in addressing infectious diseases (R. Rajkumar et al., 2014).
Molecular Biology
In molecular biology, the compound's derivatives have been studied for their interaction with specific receptors, illustrating the compound's relevance in elucidating biological mechanisms and potential therapeutic targets. For example, the synthesis and structure-activity relationships of N-aryl-piperidine derivatives have shed light on human histamine H3 receptor agonism, providing insights into receptor modulation (M. Ishikawa et al., 2010).
Safety and Hazards
特性
IUPAC Name |
[4-(1H-imidazol-2-yl)piperidin-1-yl]-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c22-18(16-12-14-4-2-1-3-5-15(14)23-16)21-10-6-13(7-11-21)17-19-8-9-20-17/h8-9,12-13H,1-7,10-11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUMZXRUDCBFMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2)C(=O)N3CCC(CC3)C4=NC=CN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。